molecular formula C13H22O3 B12630175 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate CAS No. 918813-56-6

2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate

Cat. No.: B12630175
CAS No.: 918813-56-6
M. Wt: 226.31 g/mol
InChI Key: DAQWDPPJIKTMKT-GLGOKHISSA-N
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Description

2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique cyclopentyl ring structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate typically involves multiple steps. One common method includes the reaction of a cyclopentanone derivative with an appropriate alkylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. The final product is usually purified through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl jasmonate: A structurally related compound with similar cyclopentyl ring features.

    Cyclopentaneacetic acid derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.

Properties

CAS No.

918813-56-6

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]ethyl acetate

InChI

InChI=1S/C13H22O3/c1-9(2)11-5-6-13(4,12(11)15)7-8-16-10(3)14/h9,11H,5-8H2,1-4H3/t11?,13-/m1/s1

InChI Key

DAQWDPPJIKTMKT-GLGOKHISSA-N

Isomeric SMILES

CC(C)C1CC[C@](C1=O)(C)CCOC(=O)C

Canonical SMILES

CC(C)C1CCC(C1=O)(C)CCOC(=O)C

Origin of Product

United States

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